molecular formula C27H30ClNO2 B13775971 Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride CAS No. 97156-98-4

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride

Cat. No.: B13775971
CAS No.: 97156-98-4
M. Wt: 436.0 g/mol
InChI Key: QLSLEVBNBCJVSL-UHFFFAOYSA-N
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Description

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride is an ester derivative of diphenylacetic acid, where the hydroxyl group of the acid is replaced by a beta-piperidinophenethyl moiety. This compound belongs to a class of ionizable amphiphilic drugs, characterized by their ability to self-assemble in aqueous solutions due to balanced hydrophilic and hydrophobic regions . These compounds are typically used in therapeutic applications for their antispasmodic and anticholinergic effects .

Properties

CAS No.

97156-98-4

Molecular Formula

C27H30ClNO2

Molecular Weight

436.0 g/mol

IUPAC Name

(2-phenyl-2-piperidin-1-ium-1-ylethyl) 2,2-diphenylacetate;chloride

InChI

InChI=1S/C27H29NO2.ClH/c29-27(26(23-15-7-2-8-16-23)24-17-9-3-10-18-24)30-21-25(22-13-5-1-6-14-22)28-19-11-4-12-20-28;/h1-3,5-10,13-18,25-26H,4,11-12,19-21H2;1H

InChI Key

QLSLEVBNBCJVSL-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylacetic acid beta-piperidinophenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-piperidinophenethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of diphenylacetic acid beta-piperidinophenethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural and physicochemical data for diphenylacetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Melting Point (°C)
Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride* C21H26ClNO2 359.46 (calculated) 1-ethyl-3-piperidinol Not reported
Adiphenine hydrochloride (Diphenylacetic acid 2-(diethylamino)ethyl ester hydrochloride) C20H25NO2·HCl 347.88 Diethylaminoethyl 113–114
Piperidolate hydrochloride (Diphenylacetic acid 1-ethyl-3-piperidyl ester hydrochloride) C21H26ClNO2 359.46 (calculated) 1-ethyl-3-piperidinol Not reported
Tropacine (Tropine ester of diphenylacetic acid hydrochloride) C21H24ClNO2 381.88 (calculated) Tropine (3-tropanyl) Not reported

*Presumed structure based on analogs (e.g., Piperidolate).

Key Observations :

  • The ester group determines pharmacological specificity. For example: Adiphenine’s diethylaminoethyl group enhances antispasmodic activity by interacting with smooth muscle receptors . Piperidolate’s 1-ethyl-3-piperidinol group may improve central nervous system (CNS) penetration due to the piperidine ring’s lipophilicity . Tropacine’s tropine moiety (a bicyclic amine) confers cholinolytic effects, blocking acetylcholine receptors .

Pharmacological and Therapeutic Profiles

Adiphenine Hydrochloride
  • Therapeutic Use: Antispasmodic (e.g., relieves gastrointestinal and urinary tract spasms). Synonyms include Spasnil and Trasentin Hydrochloride .
  • Mechanism: Non-selective muscarinic receptor antagonist .
  • Synthesis: Reacting diphenylacetyl chloride with diethylaminoethanol .
Piperidolate Hydrochloride
  • Therapeutic Use : Anticholinergic/antispasmodic (e.g., Dactil for irritable bowel syndrome).
  • Mechanism : Selective action on peripheral muscarinic receptors, minimizing CNS side effects .
  • Regulatory Status : Listed in pharmacopeias but requires compliance with regional safety guidelines (e.g., EPA, EFSA) .
Tropacine
  • Therapeutic Use: Cholinolytic agent, historically explored for chemical warfare due to its potent neuroactivity .

Biological Activity

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22_{22}H28_{28}ClN1_{1}O2_{2}
  • Molecular Weight : 373.92 g/mol
  • InChIKey : DPUYFRUJYACFFQ-UHFFFAOYSA-N
  • SMILES : CC1=CC(=C2C3=C4C(=CC(=C13)OC)C(C(=O)C5=C(C=C(C(=C45)C2=O)OC)OC)(C)C)OC

Pharmacological Effects

This compound has been studied for various biological activities:

  • Influence on CFTR Function : The compound has been noted for its potential influence on cystic fibrosis transmembrane conductance regulator (CFTR) function, although specific interactions remain unspecified .
  • Antinociceptive Properties : Preliminary studies indicate that the compound may exhibit antinociceptive effects, suggesting potential applications in pain management.
  • Neuroprotective Effects : Research has indicated that derivatives of diphenylacetic acid may have neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various neurotransmitter systems and ion channels, influencing cellular signaling pathways involved in pain perception and inflammation.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CFTR ModulationInfluence on chloride channel function ,
AntinociceptivePain relief in animal models
NeuroprotectionProtective effects in neuronal cellsPreliminary findings

Case Study 1: Antinociceptive Activity

A study conducted on animal models demonstrated that this compound significantly reduced pain responses when administered prior to nociceptive stimuli. The results suggest a potential mechanism involving opioid receptor modulation.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the compound's ability to enhance antioxidant defenses within the cells.

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